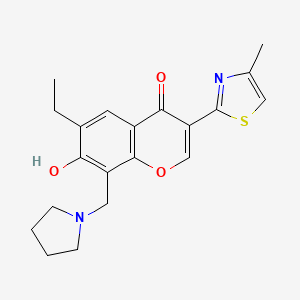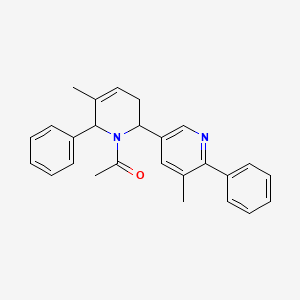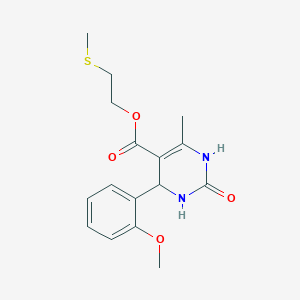
4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol, also known as 4'-Bromo-α-PPP, is a synthetic stimulant drug that belongs to the cathinone class. It is a psychoactive substance that is structurally similar to amphetamines and cathinones. The compound is known to produce euphoria, increased energy, and stimulation of the central nervous system.
Wirkmechanismus
The mechanism of action of 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol is not well understood. However, it is believed to act as a dopamine and norepinephrine reuptake inhibitor. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in increased energy, euphoria, and stimulation of the central nervous system.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol are similar to other stimulant drugs. The compound is known to increase heart rate, blood pressure, and body temperature. It also causes the release of dopamine and norepinephrine, resulting in increased energy, euphoria, and stimulation of the central nervous system. The compound is also known to cause vasoconstriction, which can lead to reduced blood flow to various organs in the body.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol in lab experiments are primarily related to its psychoactive properties. The compound is known to produce effects similar to other stimulant drugs, making it a useful tool for studying the effects of stimulants on the central nervous system. The compound is also relatively easy to synthesize, making it readily available for research purposes.
The limitations of using 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol in lab experiments are related to its psychoactive properties. The compound is known to produce euphoria and stimulation of the central nervous system, which can lead to abuse potential. It is important to use caution when handling the compound, and to follow proper safety protocols to prevent accidental exposure.
Zukünftige Richtungen
There are several potential future directions for research on 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol. One potential direction is the development of new drugs for the treatment of neurological disorders. The compound's dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for the treatment of conditions such as attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Another potential direction for research is the study of the compound's effects on the brain. The compound's psychoactive properties make it a useful tool for studying the effects of stimulants on the central nervous system. Further research could lead to a better understanding of the neurological mechanisms underlying the compound's effects.
Conclusion
In conclusion, 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol is a synthetic stimulant drug that is structurally similar to amphetamines and cathinones. The compound is known to produce euphoria, increased energy, and stimulation of the central nervous system. Its dopamine and norepinephrine reuptake inhibition properties make it a potential candidate for the treatment of neurological disorders. Further research is needed to fully understand the compound's mechanism of action and potential therapeutic uses.
Synthesemethoden
The synthesis of 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol involves the reaction of 4-bromo-1-phenyl-2-butanone with 4-piperidone hydrochloride in the presence of sodium borohydride. The reaction yields 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol as a white crystalline powder.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-(4-bromophenyl)-1-(2-phenylpropyl)-4-piperidinol is primarily focused on its psychoactive properties. The compound is known to produce effects similar to other stimulant drugs, such as amphetamines and cathinones. It is often used as a research chemical to study the effects of stimulants on the central nervous system. The compound is also used in the development of new drugs for the treatment of various neurological disorders.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-1-(2-phenylpropyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO/c1-16(17-5-3-2-4-6-17)15-22-13-11-20(23,12-14-22)18-7-9-19(21)10-8-18/h2-10,16,23H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWMKEAQKQRUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCC(CC1)(C2=CC=C(C=C2)Br)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-methoxyphenyl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5103415.png)


![dimethyl 5-{[phenyl(phenylthio)acetyl]amino}isophthalate](/img/structure/B5103446.png)
![1-(3-methyl-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2-yl)ethanone hydrochloride](/img/structure/B5103449.png)
![2-{[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5103452.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B5103459.png)


![N-{1-[1-(4-methoxy-2,5-dimethylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5103482.png)

![2-[(2-chlorobenzyl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B5103501.png)
![methyl 4-oxo-4-[2-(phenoxyacetyl)hydrazino]butanoate](/img/structure/B5103519.png)
